2-异氰酸根-5-甲基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

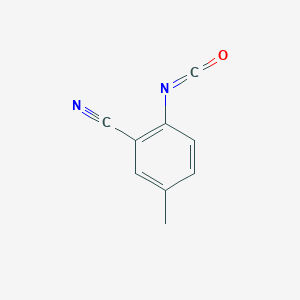

2-Isocyanato-5-methylbenzonitrile is a chemical compound that is related to various research areas due to its potential applications in organic synthesis and material science. The compound features both an isocyanate group and a cyano group attached to a benzene ring, which makes it a versatile intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of bifunctional aminobenzonitriles, which are structurally related to 2-isocyanato-5-methylbenzonitrile, can be achieved through the aminocyanation of arynes. This process involves the direct addition of aryl cyanamides to arynes, leading to the cleavage of inert N-CN bonds and the formation of aminobenzonitriles . Such methods could potentially be adapted for the synthesis of 2-isocyanato-5-methylbenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-isocyanato-5-methylbenzonitrile, such as p-decylphenyl isocyanide and p-decylbenzonitrile, has been studied. These molecules are isomorphous, meaning they have the same crystal structure. The molecules are arranged in a way that the phenyl rings are perpendicular to a mirror plane, and there is a significant interaction between the CN groups, which could be relevant for understanding the molecular structure of 2-isocyanato-5-methylbenzonitrile .

Chemical Reactions Analysis

The reactivity of the isocyanate group in para-toluene isocyanate, a compound related to 2-isocyanato-5-methylbenzonitrile, has been studied in the context of pyrolysis. The major products of this decomposition include benzonitrile and methylbenzonitrile, along with other aromatic compounds . This suggests that the isocyanate group in 2-isocyanato-5-methylbenzonitrile could undergo similar reactions under pyrolytic conditions, leading to the formation of various degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-5-methylbenzonitrile can be inferred from related compounds. For instance, the intramolecular charge transfer and dual fluorescence observed in planarized aminobenzonitriles could provide insights into the electronic properties of 2-isocyanato-5-methylbenzonitrile. Additionally, the pyrolysis study of para-toluene isocyanate offers quantitative data on the thermal stability and decomposition pathways that could be relevant to understanding the physical properties of 2-isocyanato-5-methylbenzonitrile.

科学研究应用

热解和分解

对甲苯二异氰酸酯(如 2-异氰酸根-5-甲基苯甲腈)热解中的一种关键中间体对甲苯异氰酸酯进行了广泛的研究。研究表明,在热解过程中,形成了苯甲腈、甲基苯甲腈等主要产物。这对于理解聚氨酯材料的降解行为至关重要(Marks 和 Metcalfe,1996)。

缓蚀

研究表明,2-异氰酸根-5-甲基苯甲腈的衍生物,如 2-氨基苯-1,3-二甲腈,作为缓蚀剂是有效的。已经发现这些化合物可以显着降低酸性和碱性环境中低碳钢和铝等金属的腐蚀(Verma 等,2015),(Verma 等,2015)。

光谱和光学研究

对 5-氟-2-甲基苯甲腈(一种相关化合物)的分子结构、振动光谱和非线性光学性质进行了广泛的研究。这为该化合物在光谱学和材料科学等领域的潜在应用提供了有价值的见解(Kumar 和 Raman,2017)。

合成和药物应用

已经对从 2-异氰酸根-5-甲基苯甲腈合成的各种衍生物进行了研究,这些衍生物表现出一系列生物活性。这些衍生物已被评估其抗炎和镇痛特性,展示了该化合物在药物化学中的相关性(Sondhi 等,2005)。

材料科学和催化

在材料科学中,已经合成并研究了基于 N-甲基-N'-苯甲腈的腈官能化银(I)-N-杂环卡宾配合物。这些配合物在开发具有催化和药物潜力的新材料中具有重要意义(Zulikha 等,2014)。

热化学

与 2-异氰酸根-5-甲基苯甲腈密切相关的甲基苯甲腈的热化学已成为基准。这包括对气相形成焓和汽化焓的研究,有助于更深入地了解该化合物的物理性质(Zaitseva 等,2015)。

安全和危害

属性

IUPAC Name |

2-isocyanato-5-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-7-2-3-9(11-6-12)8(4-7)5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCMDRMRFYQMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

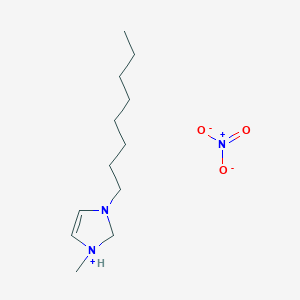

CC1=CC(=C(C=C1)N=C=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-5-methylbenzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)

![7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3011614.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3011617.png)

![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)

![N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3011621.png)

![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)

![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)

![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)

![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)

![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)